molecular formula C10H19IZn B14878030 2-Decenylzinc iodide

2-Decenylzinc iodide

Cat. No.: B14878030
M. Wt: 331.5 g/mol
InChI Key: GJYFICBNIFJGAW-UHFFFAOYSA-M
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Description

The compound MFCD27756723 2-Decenylzinc iodide 0.5 M in Tetrahydrofuran , is a zinc-based organometallic reagent. It is primarily used in organic synthesis for various chemical transformations. The compound is characterized by its molecular formula C10H19IZn and is typically supplied as a solution in tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Decenylzinc iodide involves the reaction of dec-1-ene with zinc iodide in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{C10H19I} + \text{Zn} \rightarrow \text{C10H19IZn} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors equipped with inert gas purging systems.

Chemical Reactions Analysis

Types of Reactions: 2-Decenylzinc iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions, often reducing other compounds in the process.

    Substitution: The zinc-iodide bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while substitution reactions can produce a wide range of organic compounds.

Scientific Research Applications

2-Decenylzinc iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Decenylzinc iodide involves the transfer of the decenyl group to a substrate. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

    2-Decenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.

    2-Decenyllithium: A lithium-based reagent with similar reactivity.

    2-Decenylaluminum chloride: An aluminum-based reagent used in organic synthesis.

Uniqueness: 2-Decenylzinc iodide is unique due to its specific reactivity and stability in tetrahydrofuran. It offers distinct advantages in terms of selectivity and yield in various organic transformations compared to its magnesium, lithium, and aluminum counterparts.

Properties

Molecular Formula

C10H19IZn

Molecular Weight

331.5 g/mol

IUPAC Name

dec-1-ene;iodozinc(1+)

InChI

InChI=1S/C10H19.HI.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,4-10H2,2H3;1H;/q-1;;+2/p-1

InChI Key

GJYFICBNIFJGAW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[C-]=C.[Zn+]I

Origin of Product

United States

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